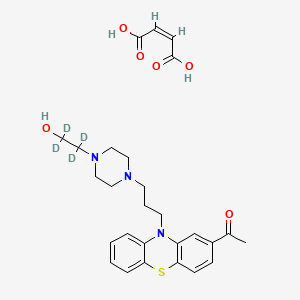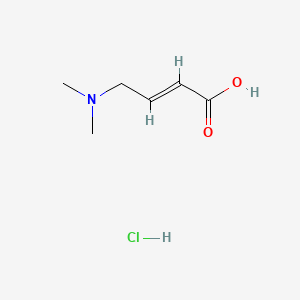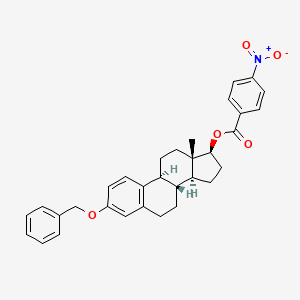
Sulfadoxine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfadoxine-d4 is the deuterium labeled Sulfadoxine . Sulfadoxine is a long-acting sulfonamide that is used, usually in combination with other agents, for respiratory, urinary tract, and malarial infections . It inhibits HIV replication in peripheral blood mononuclear cells .
Synthesis Analysis
A method for one-pot synthesis of sulfadoxine by monitoring a reaction progress through HPLC has been disclosed . This method belongs to the technical field of medicines .
Molecular Structure Analysis
The molecular formula of Sulfadoxine-d4 is C12H10D4N4O4S . The average mass is 310.329 Da and the monoisotopic mass is 310.073578 Da .
Chemical Reactions Analysis
Sulfadoxine-d4 is a sulfa drug, often used in combination with pyrimethamine to treat malaria . This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria . Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase .
Physical And Chemical Properties Analysis
The physico-chemical properties and stability of amorphous sulfadoxine were studied using hot-stage microscopy (HSM), scanning electron microscopy (SEM), x-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), as well as microcalorimetry .
科学的研究の応用
Malaria Treatment
Sulfadoxine is used in combination with pyrimethamine for the treatment or prevention of malaria . It is particularly effective against Plasmodium falciparum, a species of malaria parasite that is resistant to many other antimalarial drugs .
Livestock Infections
Apart from human use, Sulfadoxine can also be used to treat various infections in livestock . This broad-spectrum application makes it a valuable tool in veterinary medicine.
Biochemical Research
Sulfadoxine-d4 is used as an internal standard for the quantification of sulfadoxine . This is particularly useful in biochemical research where accurate measurements of substances are crucial .
Inhibition of Dihydropteroate Synthetase
Sulfadoxine inhibits the enzyme dihydropteroate synthetase, which is necessary in the conversion of PABA to folic acid . This inhibition is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum .
Antiproliferative Activity
Due to its ability to inhibit folic acid synthesis, Sulfadoxine has antiproliferative activity in non-resistant P. falciparum . This means it can prevent the growth and multiplication of the parasite, thereby controlling the spread of the disease .
Mass Spectrometry
In the field of mass spectrometry, Sulfadoxine-d4 is used as an internal standard for the quantification of sulfadoxin . This helps in achieving more accurate and reliable results in mass spectrometry analyses .
作用機序
Target of Action
Sulfadoxine-d4 primarily targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
Sulfadoxine-d4 acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, Sulfadoxine-d4 interferes with the synthesis of folic acid . This disruption in folic acid synthesis affects the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by Sulfadoxine-d4 is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Sulfadoxine-d4 disrupts the production of folic acid, a vital nutrient for the Plasmodium parasite . This disruption leads to a deficiency in folic acid, which in turn affects the synthesis, repair, and methylation of DNA, impairing the growth and reproduction of the parasite .
Pharmacokinetics
The pharmacokinetic properties of Sulfadoxine-d4, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability
Result of Action
The action of Sulfadoxine-d4 results in the inhibition of the growth and reproduction of the Plasmodium parasite . By disrupting the synthesis of folic acid, a vital nutrient for the parasite, Sulfadoxine-d4 affects the synthesis, repair, and methylation of DNA, which are crucial for the parasite’s cell growth . This leads to a difficulty in the parasite’s ability to reproduce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulfadoxine-d4 . For instance, the presence of fresh erythrocytes has been shown to influence the rate at which P. falciparum erythrocytic parasites differentiate to sexual stages . Additionally, “stress” is also thought to cause P. falciparum to commit to sexual development . These factors could potentially influence the effectiveness of Sulfadoxine-d4 in inhibiting the growth and reproduction of the parasite.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sulfadoxine-d4 involves the introduction of four deuterium atoms in the Sulfadoxine molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide", "Deuterated reagents (e.g. deuterated solvents, deuterated acids)" ], "Reaction": [ "The synthesis of Sulfadoxine-d4 can be achieved through the following steps:", "1. Protection of the amino group of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide using a suitable protecting group.", "2. Deuteration of the protected amine using deuterated reagents (e.g. deuterated solvents, deuterated acids).", "3. Removal of the protecting group to yield 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4.", "4. Reaction of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4 with 2,4-dichloro-5-sulfamoylbenzoic acid to yield Sulfadoxine-d4." ] } | |
CAS番号 |
1330266-05-1 |
製品名 |
Sulfadoxine-d4 |
分子式 |
C12H14N4O4S |
分子量 |
314.352 |
IUPAC名 |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChIキー |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
同義語 |
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)


![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)




